1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
Beschreibung
Significance of Pyrrolopyridine Architectures in Medicinal Chemistry and Drug Discovery
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov A significant area of investigation has been their role as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The pyrrolopyridine structure can mimic the purine (B94841) ring of ATP, the energy currency of the cell, enabling it to bind to the ATP-binding site of kinases and modulate their activity. nih.gov
Furthermore, recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors, which can disrupt microtubule dynamics, a critical process in cell division, thereby exhibiting potent antitumor activities. nih.govsemanticscholar.org The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.
Isomeric Considerations and the Specific Context of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
Pyrrolopyridines, also known as azaindoles, exist in six possible isomeric forms, each distinguished by the relative positioning of the nitrogen atom in the pyridine (B92270) ring and the point of fusion with the pyrrole (B145914) ring. nih.govresearchgate.net These isomers, while structurally similar, can exhibit markedly different biological and chemical properties. The specific isomer, 1H-pyrrolo[3,2-c]pyridine, is characterized by the fusion of the pyrrole ring at the 'c' face of the pyridine ring.
While direct and extensive research specifically on this compound is still emerging, the broader class of 4-substituted derivatives has been a subject of significant investigation. For instance, the synthesis of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been reported, demonstrating the feasibility of modifications at different positions of the scaffold to explore structure-activity relationships. nih.gov The principles guiding the synthesis and biological evaluation of these analogues provide a strong foundation for the future exploration of the 4-carbonitrile derivative.
Below is an interactive data table summarizing the properties of the closely related 1H-pyrrolo[3,2-c]pyridine scaffold and its derivatives.
| Property | Value | Source |
| Molecular Formula (Scaffold) | C₇H₆N₂ | N/A |
| Isomeric Forms | 6 | nih.govresearchgate.net |
| Key Biological Activities | Anticancer, Kinase Inhibition | nih.govmdpi.comnih.gov |
| Derivatives of Interest | Diarylureas, Diarylamides | nih.gov |
Historical Development and Emerging Trends in Pyrrolopyridine Research
The exploration of pyrrolopyridine chemistry has a rich history, with early investigations focusing on the fundamental synthesis and characterization of these heterocyclic systems. Over the decades, the synthetic methodologies to access these scaffolds have become increasingly sophisticated, allowing for greater control over substitution patterns and the generation of diverse chemical libraries for biological screening. mdpi.com
Early research often centered on the isolation of naturally occurring alkaloids containing the pyrrolopyridine core, which provided the initial impetus for synthetic efforts. nih.gov The recognition of the therapeutic potential of this scaffold has led to a surge in research from the latter half of the 20th century to the present day.
Current and emerging trends in the field are focused on several key areas:
Target-Specific Drug Design: Moving beyond broad-spectrum activity, researchers are now designing 1H-pyrrolo[3,2-c]pyridine derivatives that selectively target specific biological molecules, such as particular kinases or protein-protein interactions. This approach aims to enhance therapeutic efficacy while minimizing off-target effects. nih.gov
Development of Novel Synthetic Routes: The pursuit of more efficient, scalable, and environmentally friendly synthetic methods remains a priority. This includes the development of novel catalytic systems and one-pot reaction sequences.
Exploration of New Therapeutic Areas: While oncology has been a major focus, the diverse biological activities of pyrrolopyridines are prompting investigations into other therapeutic areas, including neurodegenerative diseases, inflammatory disorders, and infectious diseases. mdpi.com
Focus on Specific Isomers and Substituents: There is a growing appreciation for the distinct properties of different pyrrolopyridine isomers. Future research will likely see a more focused exploration of less-studied isomers and the systematic investigation of the impact of specific functional groups, such as the carbonitrile in this compound, on biological activity.
The continued exploration of the 1H-pyrrolo[3,2-c]pyridine scaffold, and specifically its 4-carbonitrile derivative, holds immense promise for the discovery of new therapeutic agents and functional materials. As synthetic methodologies become more advanced and our understanding of the biological roles of this scaffold deepens, the impact of this versatile chemical architecture is set to expand significantly.
Eigenschaften
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURHSTXYMIMHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649812 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040682-68-5 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1h Pyrrolo 3,2 C Pyridine 4 Carbonitrile and Analogues
Strategic Approaches to the 1H-Pyrrolo[3,2-c]pyridine Core Synthesis
The construction of the bicyclic 1H-pyrrolo[3,2-c]pyridine system can be achieved through several strategic pathways, including palladium-catalyzed coupling reactions, various cyclization and annulation protocols, ring rearrangement pathways, and condensation reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the 1H-pyrrolo[3,2-c]pyridine scaffold. While the Sonogashira coupling of terminal alkynes with aryl or vinyl halides is a widely used method for C-C bond formation, a prominent example in the functionalization of the 1H-pyrrolo[3,2-c]pyridine core is the Suzuki cross-coupling reaction. nih.gov
In a reported synthesis, the key intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, was coupled with various substituted phenylboronic acids. nih.govsemanticscholar.org This reaction was catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as potassium carbonate, in a 1,4-dioxane (B91453) and water solvent system under microwave irradiation. nih.gov This methodology allows for the introduction of a wide array of aryl substituents at the 6-position of the pyrrolopyridine ring, leading to a library of analogues. nih.govsemanticscholar.org The general conditions for this Suzuki coupling are summarized in the table below.
| Parameter | Condition |
| Reactants | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, Substituted phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane / H₂O |
| Conditions | Microwave, 125 °C, 26 min |
This table illustrates typical conditions for the Suzuki cross-coupling reaction to functionalize the 1H-pyrrolo[3,2-c]pyridine core. nih.gov
Cyclization and Annulation Protocols
Cyclization and annulation reactions are fundamental to the formation of the 1H-pyrrolo[3,2-c]pyridine core. These methods often involve the construction of one of the rings onto a pre-existing partner ring.
A notable cyclization protocol involves the reductive cyclization of an enamine intermediate. nih.govsemanticscholar.org Starting from 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide, a key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, is formed by reaction with N,N-dimethylformamide dimethyl acetal. nih.govsemanticscholar.org This intermediate is then subjected to reductive cyclization using iron powder in acetic acid at 100 °C to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.govsemanticscholar.org
Another innovative approach is a synergetic copper/zinc-catalyzed one-step annulation reaction. This method utilizes 2-amino (hetero)arylnitriles and ynamide-derived buta-1,3-diynes to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives through a double cyclization pathway. rsc.org
Furthermore, the annulation of a pyridine (B92270) ring onto a pyrrole-2,3-dione has been reported. This approach leads to the formation of 1H-pyrrolo[3,2-c]pyridine-2,3-diones, also known as 5-azaisatins, which are valuable precursors for further chemical modifications.
Ring Rearrangement Pathways
Ring rearrangements offer an alternative route to the 1H-pyrrolo[3,2-c]pyridine skeleton, often proceeding through unexpected reaction pathways. A documented example involves a nucleophilic substitution-rearrangement on a 4-chloro-1H-pyrrolo[3,2-c]pyridine derivative. tugraz.at When N-1 substituted 4-chloropyrrolo[3,2-c]pyridines are treated with primary amines, such as benzylamine, a mixture of isomeric products is formed. tugraz.at This mixture includes the expected 4-amino-substituted 1H-pyrrolo[3,2-c]pyridine as well as the rearranged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivative. tugraz.at The proposed mechanism for this rearrangement involves a Schiff base intermediate, and the reaction is believed to proceed to an equilibrium, indicating the reversible nature of the transformation. tugraz.at
Condensation Reactions in Pyrrolopyridine Formation
Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 1H-pyrrolo[3,2-c]pyridine core. One synthetic strategy commences with a 2-substituted pyrrole (B145914) precursor. tugraz.at A crucial step in this pathway is a Knoevenagel condensation, which is used to introduce a carboxylic acid moiety. tugraz.at For instance, a benzyl-protected pyrrole can undergo condensation with an appropriate carbonyl compound in the presence of aniline (B41778) in ethanol. tugraz.at A variation of this, the Doebner modification, utilizes malonic acid with piperidine (B6355638) as a base in pyridine as the solvent, which can lead to higher yields. tugraz.at Following the introduction of the carboxylic acid, it is converted to an azide, which then undergoes a Curtius rearrangement and subsequent cyclization to form the N-1 protected 5-azaindole (B1197152) (1H-pyrrolo[3,2-c]pyridine). tugraz.at
A more direct condensation approach involves the reaction of a substituted pyridine with a suitable partner to form the fused pyrrole ring in a single step. For example, 2-hydroxy-pyrrolo[3,2-c]pyridine can be obtained in a one-step condensation reaction of 4-amino-2-hydroxypyridine (B139459) with chloroacetaldehyde. tugraz.at
Functional Group Interconversions and Derivatization
Once the 1H-pyrrolo[3,2-c]pyridine core is established, functional group interconversions and derivatizations are employed to synthesize specific target molecules like 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile.
Nitrile Group Introduction and Modification
The introduction of a nitrile (cyano) group onto the 1H-pyrrolo[3,2-c]pyridine scaffold, specifically at the 4-position to yield this compound, is a key transformation. While a direct synthesis for this specific compound is not extensively detailed in the provided context, general methods for the cyanation of pyridine rings can be applied. These methods often involve the reaction of a halogenated precursor with a cyanide source, such as copper(I) cyanide, in a Rosenmund-von Braun reaction, or through palladium-catalyzed cyanation reactions.
Once the nitrile group is in place, it can undergo various modifications. For example, it can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. These transformations open up a wide range of possibilities for further derivatization and the synthesis of diverse analogues of this compound.
The following table summarizes the key synthetic strategies discussed for the formation of the 1H-pyrrolo[3,2-c]pyridine core.
| Synthetic Strategy | Key Reaction Type | Starting Material Example | Product Example |
| Palladium-Catalyzed Coupling | Suzuki Coupling | 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative | 6-aryl-1H-pyrrolo[3,2-c]pyridine derivative |
| Cyclization/Annulation | Reductive Cyclization | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | 6-bromo-1H-pyrrolo[3,2-c]pyridine |
| Ring Rearrangement | Nucleophilic Substitution-Rearrangement | 4-chloro-1H-pyrrolo[3,2-c]pyridine derivative | 1H-pyrrolo[2,3-b]pyridine derivative |
| Condensation Reaction | Knoevenagel Condensation | 2-substituted pyrrole | 1H-pyrrolo[3,2-c]pyridine (multi-step) |
Nucleophilic Substitutions on Halogenated Pyrrolopyridines
Halogenated pyrrolopyridines are versatile intermediates in the synthesis of functionalized analogues, serving as key precursors for transition metal-catalyzed cross-coupling reactions. These reactions, which proceed via a mechanism involving nucleophilic species, are fundamental for introducing molecular diversity at specific positions of the heterocyclic core.
Palladium-catalyzed reactions are the most prominent methods for the functionalization of halogenated pyrrolopyridines. For instance, the Suzuki-Miyaura coupling is widely employed to form new carbon-carbon bonds. In the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, a 6-bromo-pyrrolopyridine intermediate is reacted with various substituted phenylboronic acids. nih.gov This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium carbonate. nih.gov This approach allows for the introduction of a wide array of aryl and heteroaryl groups at the 6-position of the pyrrolopyridine ring.
Another critical nucleophilic substitution is the Buchwald-Hartwig amination, which is used to form carbon-nitrogen bonds. This reaction is essential for synthesizing aminopyrrolopyridine derivatives. For example, the amination of a 4-chloro-pyrrolopyridine intermediate has been successfully achieved using a palladium acetate (B1210297) catalyst in conjunction with a specialized phosphine (B1218219) ligand such as RuPhos. nih.gov
To synthesize the target compound, this compound, a crucial step is the introduction of the nitrile group, often via a cyanation reaction on a halogenated precursor. While the direct cyanation of 1H-pyrrolo[3,2-c]pyridine has not been extensively detailed, the palladium-catalyzed cyanation of heteroaryl chlorides and bromides is a well-established and general methodology. mit.edunih.gov These reactions typically use a palladium catalyst and a cyanide source, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is favored for its lower toxicity compared to other cyanide salts. mit.edunih.gov The conditions are generally mild and show good tolerance for various functional groups, making this a highly viable route for converting a 4-halo-1H-pyrrolo[3,2-c]pyridine into the desired carbonitrile.
| Reaction Type | Halogenated Precursor | Nucleophile/Reagent | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O | 6-Aryl-1H-pyrrolo[3,2-c]pyridine |
| Buchwald-Hartwig Amination | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Secondary Amine | Pd(OAc)₂, RuPhos, Base | 4-Amino-1H-pyrrolo[2,3-b]pyridine |
| Palladium-Catalyzed Cyanation | (Hetero)Aryl Halide | K₄[Fe(CN)₆] | Palladium Precatalyst, Ligand, KOAc | (Hetero)Aryl Nitrile |
Protecting Group Strategies for Selective Synthesis
The synthesis of complex, multi-functionalized pyrrolopyridines necessitates the use of protecting groups to ensure chemo- and regioselectivity. jocpr.comnumberanalytics.com The pyrrole N-H is acidic and nucleophilic, and can interfere with many reactions, such as metal-catalyzed couplings or reactions involving strong bases.
A common and effective protecting group for the pyrrole nitrogen in azaindole synthesis is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov The SEM group is introduced by reacting the N-H with SEM chloride (SEM-Cl) in the presence of a base. It is stable under a variety of reaction conditions, including those used for Suzuki and Buchwald-Hartwig couplings. A key challenge, however, can be the deprotection step, which may lead to side products. nih.gov For instance, the removal of the SEM group often releases formaldehyde, which can react with the unprotected azaindole. nih.gov
In some synthetic routes, a substituent that becomes part of the final molecule can also function as a directing or protecting group during synthesis. For example, in the synthesis of certain bioactive analogues, a 3,4,5-trimethoxyphenyl group is attached to the pyrrole nitrogen. nih.gov This is achieved through a copper(II) acetate-mediated coupling with 3,4,5-trimethoxyphenylboronic acid. This large group can sterically hinder the nitrogen, preventing unwanted side reactions, and remains as a key pharmacophoric element in the final product. nih.gov
The selection of a protecting group is critical and depends on the planned synthetic sequence. For instance, the unprotected hydroxyl group on a precursor was found to inhibit palladium-catalyzed amination reactions, necessitating its protection, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to achieve a successful transformation. nih.gov The judicious use of these strategies allows for the selective synthesis of complex pyrrolopyridine derivatives by masking reactive sites and directing reactions to the desired positions. numberanalytics.com
| Protecting Group | Functional Group Protected | Introduction Reagent | Key Features & Stability | Deprotection Conditions |
|---|---|---|---|---|
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | Pyrrole N-H | SEM-Cl, Base | Stable to cross-coupling conditions (Suzuki, Buchwald-Hartwig). | Acidic conditions (e.g., HCl) or fluoride (B91410) sources. |
| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl (-OH) | TBDMS-Cl, Imidazole | Stable to many non-acidic/non-fluoride conditions. | Fluoride sources (e.g., TBAF) or acid. |
| 3,4,5-Trimethoxyphenyl | Pyrrole N-H | 3,4,5-Trimethoxyphenylboronic acid, Cu(OAc)₂ | Functions as part of the final molecule; directs synthesis. | Not typically removed; integral to target structure. |
Development of Efficient and Scalable Synthetic Routes
The transition from laboratory-scale synthesis to larger-scale production requires the development of efficient, cost-effective, and robust synthetic routes. For pyrrolopyridine derivatives, research focuses on minimizing the number of synthetic steps, improving yields, and utilizing technologies that facilitate scalability. acs.org
One strategy to enhance efficiency is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times for key steps such as N-arylation and Suzuki couplings, often from hours to minutes. nih.gov This acceleration not only improves throughput but can also minimize the formation of degradation byproducts.
Domino or tandem reactions, where multiple bond-forming events occur in a single pot, are highly sought after as they reduce the need for intermediate purification steps, saving time, and reducing solvent waste. researchgate.net For the synthesis of the core pyrrolopyridine scaffold, domino approaches like a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization of an appropriately substituted aminopyridine with a terminal alkyne have proven effective. organic-chemistry.orgnih.gov This streamlines the construction of the bicyclic system from readily available starting materials.
Furthermore, developing routes that avoid protecting groups altogether represents a significant advance in efficiency and sustainability. nih.gov This can be achieved by carefully selecting reaction conditions that provide inherent selectivity. For example, an efficient two-step route to azaindoles involving a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization was developed to avoid the use of protecting groups. nih.gov The practicality and scalability of a synthetic protocol are ultimately demonstrated by its successful application on a larger scale. For related heterocyclic systems, gram-scale syntheses have been reported, proving the viability of the developed methods for producing significant quantities of material. rsc.org
| Strategy | Description | Example Application | Advantage |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Suzuki coupling and N-arylation steps in the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines. | Drastically reduced reaction times; improved yields. |
| Domino Reactions | Multiple transformations occur in one pot without isolating intermediates. | Sonogashira coupling followed by intramolecular cyclization to form the azaindole core. | Increased efficiency, reduced waste, fewer purification steps. |
| Protecting-Group-Free Synthesis | Designing synthetic routes that do not require the use of protecting groups. | Two-step synthesis of azaindoles via Suzuki coupling and acid-catalyzed cyclization. | Improved atom economy, reduced step count, lower cost. |
| Scalable Process Validation | Demonstrating the feasibility of a synthetic route on a larger (e.g., gram or kilogram) scale. | Gram-scale synthesis of 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives. | Confirms the practical utility of the synthetic method for bulk production. |
Biological and Pharmacological Investigations of 1h Pyrrolo 3,2 C Pyridine 4 Carbonitrile Derivatives
Antineoplastic and Anticancer Activities
Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated considerable potential as anticancer agents through various mechanisms of action. These compounds have been shown to interfere with key cellular processes involved in cancer cell proliferation and survival, such as kinase signaling, microtubule dynamics, and cell cycle progression.
Kinase Inhibition (e.g., Mitotic Kinase Monopolar Spindle 1 (MPS1), FMS Kinase, Fibroblast Growth Factor Receptor (FGFR), Janus Kinase 3 (JAK3))
The ability of 1H-pyrrolo[3,2-c]pyridine derivatives to act as kinase inhibitors is a cornerstone of their antineoplastic activity. Kinases are crucial regulators of cell signaling, and their aberrant activity is a common feature of many cancers.
Mitotic Kinase Monopolar Spindle 1 (MPS1): The protein kinase MPS1 is a critical component of the spindle assembly checkpoint, a key mechanism that ensures proper chromosome segregation during mitosis. nih.gov MPS1 is often overexpressed in human cancers, making it an attractive therapeutic target. nih.govmdpi.com Researchers have developed potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.govmdpi.com Through structure-based design, compounds have been optimized, leading to the identification of CCT251455, a potent and selective chemical tool that stabilizes an inactive conformation of MPS1. nih.govauctoresonline.org This inhibitor demonstrates dose-dependent activity in human tumor xenograft models and has a favorable oral pharmacokinetic profile. nih.govauctoresonline.org
FMS Kinase: The colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase that plays a role in the proliferation of monocyte/macrophage lineage cells and is over-expressed in cancers such as ovarian, prostate, and breast cancer. nih.gov A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. nih.govresearchgate.net Among these, compound 1r was identified as a particularly potent and selective FMS kinase inhibitor, with an IC50 value of 30 nM. nih.gov This was 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM). nih.govresearchgate.net Compound 1r also showed a strong anti-inflammatory effect in bone marrow-derived macrophages (BMDMs) with an IC50 of 84 nM. nih.govresearchgate.net
Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase 3 (JAK3): While the 1H-pyrrolo[3,2-c]pyridine core is central to the inhibitors discussed above, research into inhibitors for other kinases has focused on related isomers. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family and Janus Kinase 3 (JAK3). researchgate.netnih.gov One such derivative, compound 4h , showed significant activity against FGFR1, 2, and 3. researchgate.net Similarly, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and orally efficacious immunomodulators that target JAK3. researchgate.net
Table 1: Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| 1r | FMS Kinase | 30 nM | nih.gov |
| 1e | FMS Kinase | 60 nM | nih.gov |
| KIST101029 | FMS Kinase | 96 nM | nih.gov |
| CCT251455 | MPS1 | Potent Inhibitor | nih.gov |
Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption
Microtubules are essential components of the cytoskeleton involved in cell division, making them a well-established target for anticancer drugs. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed to function as inhibitors of tubulin polymerization by binding to the colchicine-binding site. These compounds effectively restrict the bioactive configuration of molecules like combretastatin (B1194345) A-4 (CA-4) by replacing a flexible bond with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold.
The derivative designated 10t proved to be the most potent among those synthesized, exhibiting strong antiproliferative activities. Tubulin polymerization experiments confirmed that compound 10t potently inhibited this process. Furthermore, immunostaining assays revealed that it significantly disrupted the dynamics of tubulin microtubules at low concentrations.
Antiproliferative Effects in Diverse Cancer Cell Lines (e.g., HeLa, SGC-7901, MCF-7, ovarian, prostate, breast cancer)
The anticancer potential of 1H-pyrrolo[3,2-c]pyridine derivatives has been confirmed through their antiproliferative effects across a wide range of human cancer cell lines.
HeLa, SGC-7901, and MCF-7 Cells: A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, designed as colchicine-binding site inhibitors, displayed moderate to excellent antiproliferative activities against human cervical cancer (HeLa), gastric cancer (SGC-7901), and breast cancer (MCF-7) cell lines. Compound 10t , which features an indolyl moiety, was the most effective, with IC50 values ranging from 0.12 to 0.21 µM against these three cell lines.
Ovarian, Prostate, and Breast Cancer: The potent FMS kinase inhibitor, compound 1r , was tested against a panel of six ovarian, two prostate, and five breast cancer cell lines. nih.govresearchgate.net It demonstrated significant antiproliferative activity, with IC50 values in the range of 0.15–1.78 µM. nih.govresearchgate.net Notably, this compound also showed selectivity for cancer cells over normal fibroblasts. nih.govresearchgate.net Another derivative, KIST101029, also showed high potency against ovarian, prostate, and breast cancer cell lines. nih.gov
Table 2: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| 10t | HeLa | Cervical Cancer | 0.12 µM | |
| 10t | SGC-7901 | Gastric Cancer | 0.15 µM | |
| 10t | MCF-7 | Breast Cancer | 0.21 µM | |
| 1r | Ovarian, Prostate, Breast | Various | 0.15 - 1.78 µM | nih.govresearchgate.net |
Apoptosis Induction and Cell Cycle Modulation
In addition to inhibiting proliferation, 1H-pyrrolo[3,2-c]pyridine derivatives can induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells. The disruption of microtubule dynamics by compound 10t leads to mitotic arrest. Cell cycle analysis demonstrated that at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM, compound 10t significantly caused cell cycle arrest in the G2/M phase. Subsequent analyses of apoptosis induction in HeLa cells confirmed that treatment with compound 10t for 48 hours led to a significant increase in both early and late-stage apoptotic cells.
Antimicrobial and Antiviral Efficacy
While the primary focus of research on 1H-pyrrolo[3,2-c]pyridine derivatives has been on their anticancer properties, studies have also explored their potential as antimicrobial agents.
Antibacterial Spectrum and Mechanisms
A series of novel 1H-pyrrolo[3,2-c]pyridine Mannich bases have been synthesized and evaluated for their in vitro antimicrobial activities against various bacterial strains. The evaluation revealed that several of these compounds possess good antibacterial activity, particularly against Gram-positive bacteria.
Compounds 7e, 7f, 7r, 7t, and 7u demonstrated notable activity against Staphylococcus aureus, Bacillus flexus, Clostridium sporogenes, and Streptococcus mutans. Furthermore, some derivatives showed potent antimycobacterial effects. When evaluated against Mycobacterium tuberculosis H37Rv, compounds 7r, 7t, and 7u exhibited good antitubercular activity (MIC ≥6.25 μg/mL). Specifically, compound 7t (1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide) displayed excellent antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of less than 0.78 μg/mL and showed low cytotoxicity. Molecular docking studies suggest these compounds may act by inhibiting enzymes such as glutamate (B1630785) racemase (MurI).
Table 3: Antimycobacterial Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Target Organism | MIC Value (μg/mL) | Reference |
|---|---|---|---|
| 7t | M. tuberculosis H37Rv | <0.78 | |
| 7r | M. tuberculosis H37Rv | ≥6.25 | |
| 7u | M. tuberculosis H37Rv | ≥6.25 |
Antimycobacterial Potential
The search for novel antitubercular agents has led to the investigation of various pyrrolopyridine isomers. While research on the specific 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile core is emerging, studies on related scaffolds highlight the potential of this chemical class.
A series of pyrrolo[3,2-c]pyridine Mannich bases were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb) H37Rv. nih.govresearchgate.net Several of these compounds demonstrated significant antitubercular effects. Notably, compound 7t (1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide) showed exceptional activity with a Minimum Inhibitory Concentration (MIC) of less than 0.78 µg/mL. nih.gov Other derivatives, such as 7r and 7u , also displayed good activity, with MIC values of 6.25 µg/mL. nih.gov Molecular docking studies suggest these compounds may act by inhibiting key mycobacterial enzymes like glutamate racemase (MurI) and glutamine synthetase. nih.gov
Investigations into other isomers further support the antimycobacterial potential of the pyrrolopyridine core. For instance, pyrrolo[3,4-c]pyridine-3-one derivatives have been identified as inhibitors of the Mtb enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid synthesis. mdpi.com Another class, pyrrolo[3,4-c]pyridine-1,3(2H)-diones, was found to target mycobacterial respiration by inhibiting the cytochrome bc1 complex, a validated drug target in M. tuberculosis. acs.org
| Compound Series | Target Organism | Most Active Compound | MIC (µg/mL) | Proposed Target |
|---|---|---|---|---|
| Pyrrolo[3,2-c]pyridine Mannich bases | M. tuberculosis H37Rv | Compound 7t | <0.78 | Glutamate racemase (MurI), Glutamine synthetase |
| Pyrrolo[3,2-c]pyridine Mannich bases | M. tuberculosis H37Rv | Compounds 7r, 7u | 6.25 | Glutamate racemase (MurI), Glutamine synthetase |
| Pyrrolo[3,4-c]pyridine-3-one derivatives | M. tuberculosis | N/A | N/A | InhA |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | M. tuberculosis | N/A | N/A | Cytochrome bc1 complex |
Antiviral Activities (e.g., HIV-1)
The pyrrolopyridine scaffold is a key component in several compounds investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). Research has explored derivatives that act on various stages of the viral life cycle.
One area of focus has been the inhibition of HIV-1 integrase (IN), the enzyme responsible for inserting viral DNA into the host genome. A series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives were designed as IN inhibitors. hilarispublisher.comresearchgate.net Many of these compounds showed potent anti-HIV-1 activity. hilarispublisher.com For example, compound 7d from this series demonstrated significant inhibitory effects with a half-maximal effective concentration (EC50) of 1.65 µM. hilarispublisher.com Other analogs in the series also exhibited potent activities with EC50 values below 10 µM. hilarispublisher.com Similarly, 7-halogenated 1H-pyrrolo[3,2-b]pyridine acetic acid derivatives have shown good activity in HIV-1 IN inhibition tests. asianpubs.org
| Compound Series | Viral Target | Most Active Compound | Activity (EC₅₀) |
|---|---|---|---|
| 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | HIV-1 Integrase | Compound 7d | 1.65 µM |
| 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | HIV-1 Integrase | Compounds 7f, 7i, 7j, 8d, 9c | <10 µM |
| 7-Halogenated 1H-pyrrolo[3,2-b]pyridine acetic acid derivatives | HIV-1 Integrase | N/A | Good Activity |
Immunomodulatory and Anti-inflammatory Properties
Modulation of Inflammatory Pathways
Derivatives of pyrrolopyridine have shown promise as modulators of inflammatory processes through various mechanisms. A notable study on 1H-pyrrolo[3,2-c]pyridine derivatives identified potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in inflammatory disorders like rheumatoid arthritis. nih.gov Over-expression of FMS kinase contributes to the proliferation of macrophages, which are key cells in the inflammatory response. nih.gov
In this study, compound 1r emerged as a highly potent FMS kinase inhibitor with a half-maximal inhibitory concentration (IC50) of 30 nM. nih.gov This compound also demonstrated a significant anti-inflammatory effect in a cellular assay, inhibiting the growth of bone marrow-derived macrophages (BMDM) with an IC50 of 84 nM. nih.gov This activity was 2.32-fold more potent than the lead compound, KIST101029. nih.gov
Furthermore, research on the related 1H-pyrrolo[2,3-b]pyridine scaffold has identified derivatives that act as immunomodulators by targeting Janus kinase 3 (JAK3). jst.go.jpresearchgate.netsigmaaldrich.com JAKs are critical in signaling pathways that modulate inflammatory and immune responses. jst.go.jp Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor that suppressed interleukin-2-stimulated T cell proliferation. jst.go.jpresearchgate.net
Specific Target Engagement in Immune Responses (e.g., Human Neutrophil Elastase inhibition)
A specific area of anti-inflammatory research has focused on the inhibition of Human Neutrophil Elastase (HNE), a potent serine protease released by neutrophils during inflammation. researchgate.net HNE is involved in tissue destruction in various inflammatory diseases, particularly those affecting the respiratory system. nih.govnih.gov
While this research has centered on the 1H-pyrrolo[2,3-b]pyridine isomer, it provides a strong proof-of-concept for the potential of the broader pyrrolopyridine class. A series of these derivatives were found to be highly effective HNE inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. researchgate.netnih.gov For instance, compounds 2a and 2b inhibited HNE with IC50 values of 15 nM and 14 nM, respectively. researchgate.net
Structure-activity relationship studies revealed that an unsubstituted C2-position on the pyrrolo[2,3-b]pyridine scaffold was essential for activity. nih.govnih.gov Conversely, introducing bulky and lipophilic substituents at the C5-position was well-tolerated, leading to compounds with IC50 values between 15–51 nM. nih.gov Molecular docking experiments suggest these inhibitors interact with the catalytic triad (B1167595) (Ser195-His57-Asp102) of the HNE active site, forming a Michaelis complex. researchgate.netnih.gov
| Compound Series | Target | Compound | Activity (IC₅₀) |
|---|---|---|---|
| 1H-Pyrrolo[3,2-c]pyridine derivatives | FMS Kinase | Compound 1r | 30 nM |
| 1H-Pyrrolo[3,2-c]pyridine derivatives | BMDM Growth | Compound 1r | 84 nM |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | Human Neutrophil Elastase (HNE) | Compound 2b | 14 nM |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | Human Neutrophil Elastase (HNE) | Compound 2a | 15 nM |
| 1H-Pyrrolo[2,3-b]pyridine derivatives (C5-substituted) | Human Neutrophil Elastase (HNE) | Various | 15-51 nM |
| 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives | JAK3 | Compound 14c | Potent Inhibition |
Neuropharmacological Applications
Analgesic and Sedative Effects
Investigations into the analgesic and sedative properties of pyrrolopyridine derivatives have been documented in scientific literature. However, these studies predominantly focus on the 1H-pyrrolo[3,4-c]pyridine scaffold. At present, specific research detailing the analgesic and sedative effects of derivatives of the 1H-Pyrrolo[3,2-c]pyridine core, including this compound, is not extensively available in published studies. Therefore, a conclusive summary of these particular biological activities for this specific isomer cannot be provided.
Metabolic Regulation and Anti-diabetic Activity
The potential for pyrrolopyridine compounds to influence metabolic pathways has been a subject of research, particularly concerning anti-diabetic applications. Published studies have explored derivatives of the 1H-pyrrolo[3,4-c]pyridine isomer for activities such as enhancing insulin (B600854) sensitivity.
Specific investigations into the modulation of glucose uptake by this compound and its derivatives are not detailed in the available scientific literature. Research on related pyrrolopyridine isomers has shown effects on glucose metabolism, such as stimulating glucose uptake in muscle and fat cells. However, these findings are specific to the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold and cannot be directly extrapolated to the 1H-Pyrrolo[3,2-c]pyridine series.
Antiparasitic Activity (e.g., Trypanocidal Effects against Trypanosoma cruzi)
The 1H-pyrrolo[3,2-c]pyridine scaffold has been investigated for its potential in developing new antiparasitic agents. A notable study involved the synthesis of a library of 16 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols for evaluation against Trypanosoma cruzi, the parasite responsible for Chagas disease. Current time information in Dhaka, BD.
The compounds were tested for their efficacy against the intracellular amastigote form of the parasite in infected human cells. The results indicated that three compounds from the series exhibited significant trypanocidal activity. Current time information in Dhaka, BD. However, a critical finding from this research was that the observed antiparasitic effect was accompanied by severe toxicity to the host cells. Current time information in Dhaka, BD. This lack of selectivity highlights a key challenge for the therapeutic potential of these specific derivatives. The study concluded that further chemical optimization would be necessary to improve the selectivity and to establish a clear structure-activity relationship for this class of compounds. Current time information in Dhaka, BD.
| Compound ID | Target | Activity Finding | Associated Observation |
|---|---|---|---|
| Compound 19 | Intracellular Trypanosoma cruzi amastigotes | Relatively high trypanocidal activity | Severe host cell toxicity observed |
| Compound 22 | Intracellular Trypanosoma cruzi amastigotes | Relatively high trypanocidal activity | Severe host cell toxicity observed |
| Compound 29 | Intracellular Trypanosoma cruzi amastigotes | Relatively high trypanocidal activity | Severe host cell toxicity observed |
Transient Receptor Potential Anion Channel A1 (TRPA1) Antagonism
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. nih.gov TRPA1 is a non-selective cation channel involved in pain, inflammation, and respiratory conditions, making it a target for therapeutic intervention.
A series of 4-aryloxy-1H-pyrrolo[3,2-c]pyridine derivatives was discovered and characterized for its TRPA1 antagonist activity. nih.gov These compounds were noted for possessing high ligand efficiency and favorable physical properties. nih.gov Such characteristics are desirable in drug discovery as they suggest that the scaffold can form potent interactions with the target receptor while maintaining drug-like properties. The findings indicate that the 4-aryloxy-1H-pyrrolo[3,2-c]pyridine scaffold is a promising starting point for further optimization and development of novel TRPA1 antagonists. nih.gov
| Compound Series | Target | Activity | Key Findings |
|---|---|---|---|
| 4-aryloxy-1H-pyrrolo[3,2-c]pyridine derivatives | Transient Receptor Potential Ankyrin 1 (TRPA1) | Antagonist | - High ligand efficiency
|
Mechanistic Elucidation of 1h Pyrrolo 3,2 C Pyridine 4 Carbonitrile Biological Actions
Target Identification and Validation Strategies
The precise biological targets of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile are not extensively documented in publicly accessible research. However, a patent for related compounds suggests a potential interaction with the glucocorticoid receptor. google.com Glucocorticoids are known to be involved in a wide array of physiological processes, including the suppression of inflammation and immune responses. google.com Compounds that modulate this receptor could have significant therapeutic potential in treating inflammatory, immune, and allergic disorders. google.com
Furthermore, studies on derivatives of the core 1H-pyrrolo[3,2-c]pyridine structure have identified other potential targets. For instance, a methylated analog, 2-Methyl-1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile, has been investigated as an inhibitor of the enzyme p97 (also known as VCP). nih.gov p97 is a critical component of the ubiquitin-proteasome system, which is essential for protein degradation and cellular homeostasis. nih.gov Inhibition of p97 is a validated strategy in cancer therapy, particularly for hematological malignancies like acute myeloid leukemia (AML). nih.gov While this finding pertains to a derivative, it suggests that the this compound scaffold may have the potential to be developed into inhibitors of key cellular enzymes.
Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
The specific molecular interactions of this compound with biological macromolecules have not been fully elucidated. However, computational modeling and studies of related compounds provide some insights into potential binding modes.
In the context of glucocorticoid receptor modulation, it is hypothesized that the compound would bind to the ligand-binding domain of the receptor, potentially acting as either an agonist or an antagonist. google.com The nature of this interaction would determine the subsequent conformational changes in the receptor and its downstream effects on gene transcription. google.com
For the related 2-Methyl-1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile, molecular docking studies have suggested a binding mode within the active site of the p97 enzyme. nih.gov These in silico analyses indicated that the carbonyl group on the indole-like core could form a hydrogen bond with Thr688, while a nitrogen atom in a different part of the molecule could interact with Asp478. nih.gov Additionally, hydrophobic interactions between the pyrrolopyridine ring system and residues such as Ile656 were predicted to contribute to binding affinity. nih.gov
Table 1: Potential Molecular Interactions of 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Derivative | Target | Interacting Residues (Predicted) | Type of Interaction |
|---|
This table is based on data for a methylated derivative and represents a predictive model for the broader compound class.
Intracellular Signaling Pathway Perturbations
The direct effects of this compound on specific intracellular signaling pathways are not yet characterized. However, based on its potential targets, several pathway perturbations can be inferred.
If this compound acts as a glucocorticoid receptor agonist, it would be expected to influence pathways associated with inflammation and immunity. This could involve the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to the downregulation of inflammatory cytokines like IL-1, IL-2, IL-6, and TNF. google.com Conversely, it could also lead to the transactivation of genes associated with metabolic side effects. google.com
Should the compound or its derivatives target p97, this would impact the ubiquitin-proteasome system and related pathways. nih.gov Inhibition of p97 leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR). nih.gov In cancer cells, particularly those highly dependent on p97 like AML cells, this can trigger apoptosis. nih.gov
Table 2: Investigated Biological Effects of a 1H-Pyrrolo[3,2-c]pyridine Derivative
| Derivative | Cell Line | Biological Effect | IC50 Value |
|---|---|---|---|
| V12 (containing the 2-Methyl-1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile moiety) | RPMI-8226 (Multiple Myeloma) | Proliferation Inhibition | 0.5 µM |
This data is for a more complex molecule containing the 2-Methyl-1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold and may not be directly representative of the parent compound's activity. nih.gov
Structure Activity Relationship Sar and Rational Drug Design for 1h Pyrrolo 3,2 C Pyridine 4 Carbonitrile Derivatives
Impact of Substituent Variation on Potency and Selectivity
The potency and selectivity of 1H-pyrrolo[3,2-c]pyridine derivatives are significantly influenced by the nature and position of various substituents on the core structure. Research into this scaffold and related pyridine-containing compounds has demonstrated that minor changes can lead to substantial differences in biological activity. nih.gov
In a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines designed as colchicine-binding site inhibitors, the variation of the aryl group at the C6-position led to a range of antiproliferative activities. nih.govsemanticscholar.org The presence of a 3,4,5-trimethoxyphenyl group at the N1-position was a consistent feature, mimicking the A-ring of combretastatin (B1194345) A-4. However, modifications to the B-ring at C6 were critical for potency. nih.govsemanticscholar.org
Key findings from these studies include:
Electronic Effects : The introduction of different substituents on the C6-phenyl ring altered the electronic properties of the molecule, affecting target engagement.
Steric Factors : Bulky substituents on the C6-aryl group were generally found to be detrimental to activity, suggesting specific spatial constraints within the biological target's binding site. nih.gov
Heterocyclic Rings : Replacing the C6-phenyl ring with heterocyclic moieties proved to be a successful strategy. Notably, a derivative featuring an indole (B1671886) ring at this position (compound 10t ) exhibited the most potent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC₅₀ values in the nanomolar range. nih.govsemanticscholar.org This suggests that the hydrogen-bonding capacity and specific shape of the indole ring are favorable for binding. nih.govsemanticscholar.org
The following table summarizes the antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives, illustrating the impact of substituent variation at the C6-position.
| Compound | R (Substituent at C6) | IC₅₀ HeLa (µM) | IC₅₀ SGC-7901 (µM) | IC₅₀ MCF-7 (µM) |
| 10a | Phenyl | >40 | >40 | >40 |
| 10d | 4-Fluorophenyl | 1.83 | 2.15 | 2.01 |
| 10h | 4-Methoxyphenyl | 0.95 | 1.12 | 1.34 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
Data sourced from Wang, C., et al. (2024). nih.gov
Role of Core Scaffold Modifications on Biological Efficacy
Alterations to the core 1H-pyrrolo[3,2-c]pyridine scaffold itself, a strategy known as scaffold hopping or core modification, play a vital role in determining biological efficacy. nih.govmdpi.com The pyrrolopyridine nucleus is one of six possible isomers (azaindoles), and the specific arrangement of the nitrogen atoms and the fusion of the pyrrole (B145914) and pyridine (B92270) rings are critical for establishing the correct geometry for target interaction. mdpi.com
A key example of rational scaffold design involves using the rigid 1H-pyrrolo[3,2-c]pyridine framework as a constrained analog of more flexible molecules. nih.govsemanticscholar.org In the development of tubulin inhibitors, this scaffold was used to replace the flexible cis-olefin bond of combretastatin A-4. nih.govsemanticscholar.org This "configuration-constrained" strategy locks the molecule into a bioactive conformation, which can enhance binding affinity and reduce off-target effects by minimizing conformational flexibility. nih.govsemanticscholar.org This approach confirmed that the rigidified scaffold could effectively maintain potent antiproliferative activity. nih.govsemanticscholar.org
Pharmacophore Modeling and Ligand Efficiency Principles
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com For 1H-pyrrolo[3,2-c]pyridine derivatives, a pharmacophore model would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. dovepress.comnih.gov
Molecular modeling of potent derivatives has helped to elucidate these features. For instance, docking studies of compound 10t within the colchicine-binding site of tubulin suggested key interactions, including the formation of hydrogen bonds with residues such as Thrα179 and Asnβ349. nih.govsemanticscholar.org The 3,4,5-trimethoxyphenyl ring occupies a hydrophobic pocket, while the indole B-ring engages in other favorable interactions. These specific interactions represent the key elements of a pharmacophore model for this class of compounds.
Ligand efficiency (LE) is a metric used in drug design to assess the binding energy per atom of a molecule. It is a valuable tool for optimizing lead compounds, as it promotes the development of molecules with high affinity and low molecular weight. In the optimization of inhibitors based on the related 1H-pyrrolo[2,3-b]pyridine scaffold, a focus on improving LE led to the identification of a highly potent compound (4h ) whose LE value was significantly improved from 0.13 to 0.44 during the optimization process. nih.gov This principle is directly applicable to the 1H-pyrrolo[3,2-c]pyridine series, where prioritizing high ligand efficiency can lead to the development of more drug-like candidates. nih.gov
Bioisosteric Replacements in Lead Optimization
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net This technique is widely used to fine-tune the activity of a drug candidate. researchgate.net
In the context of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives, bioisosterism can be applied in several ways:
Classical Bioisosteres : Halogen atoms such as chlorine and fluorine are often interchangeable, allowing for modulation of electronic properties and metabolic stability. For example, replacing a hydrogen atom with a fluorine atom can block metabolic oxidation at that position.
Non-Classical Bioisosteres : The nitrile group (-C≡N) at the C4-position is a key feature of the parent compound. This group could potentially be replaced by other bioisosteres such as a tetrazole ring or other small, polar groups that can act as hydrogen bond acceptors. Such replacements can alter the compound's acidity, polarity, and metabolic profile while potentially maintaining or improving target engagement.
Computational Chemistry and in Silico Approaches in 1h Pyrrolo 3,2 C Pyridine 4 Carbonitrile Research
Molecular Docking and Binding Mode Analysis
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-pyrrolo[3,2-c]pyridine derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various biological targets.
For instance, a series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as colchicine-binding site inhibitors. nih.gov Molecular modeling suggested that the most potent compound, 10t , interacts with tubulin by forming hydrogen bonds with Thrα179 and Asnβ349 at the colchicine (B1669291) site. nih.gov This analysis provides a structural basis for its potent antiproliferative activities against several cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM. nih.gov
Similarly, in the study of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of the c-Met kinase, molecular docking revealed key interactions. The most promising compound, 7g-cl , was shown to form stable hydrogen bonds with Lys1110 and Met1160 within the c-Met active site. nih.gov
Another study focused on 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. The proposed binding mode for the potent compound 4h indicated that the 1H-pyrrolo[2,3-b]pyridine motif acts as a hinge binder. rsc.org A crucial hydrogen bond was observed between the pyridine (B92270) nitrogen and the NH group of a key amino acid residue in the FGFR1 kinase domain. rsc.org
These examples underscore the power of molecular docking in rationalizing the biological activity of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile derivatives and guiding the design of more potent and selective inhibitors.
Table 1: Examples of Molecular Docking Studies on Pyrrolopyridine Derivatives
| Compound | Target | Key Interactions | Reference |
|---|---|---|---|
| 10t | Tubulin (Colchicine Site) | Hydrogen bonds with Thrα179 and Asnβ349 | nih.gov |
| 7g-cl | c-Met Kinase | Hydrogen bonds with Lys1110 and Met1160 | nih.gov |
| 4h | FGFR1 Kinase | Hydrogen bond with the hinge region | rsc.org |
Molecular Dynamics Simulations for Ligand-Target Interactions
While molecular docking provides a static picture of ligand-target interactions, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability and conformational changes of the complex over time. For a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting the c-Met kinase, MD simulations were performed on the most promising compound, 7g-cl . nih.gov The simulations confirmed that the two hydrogen bonds identified in the docking study, between the compound and residues Lys1110 and Met1160, remained stable throughout the equilibrium time range. nih.gov This stability is a strong indicator of a favorable and persistent binding interaction, which is crucial for potent inhibitory activity. The insights gained from such simulations are invaluable for understanding the intricacies of ligand-target recognition and for the rational design of next-generation inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is implicitly used in studies involving Structure-Activity Relationship (SAR) analyses. For a series of 1H-pyrrolo[2,3-b]pyridine derivatives with cytotoxic activity, a QSAR study was conducted to design and predict the activity of new potent inhibitors. nih.gov The developed model demonstrated statistical significance with a high correlation coefficient (R² = 0.90) and predictive ability (R²pred = 0.91). nih.gov Such models are powerful tools for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Predictive ADMET Profiling
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical determinants of its clinical success. In silico ADMET profiling allows for the early prediction of these properties, helping to identify potential liabilities and guide the optimization process. For a series of novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives, in silico ADMET studies were conducted. nih.gov Similarly, the physicochemical properties of the potent antitubulin agent 10t , a 1H-pyrrolo[3,2-c]pyridine derivative, were predicted and found to conform well to Lipinski's rule of five, suggesting good oral bioavailability. nih.govsemanticscholar.org These predictive models are essential for de-risking drug development projects and selecting candidates with a higher probability of success.
Scaffold Hopping and Virtual Screening
Scaffold hopping is a computational strategy used to identify novel molecular scaffolds that retain the biological activity of a known active compound. This approach is valuable for discovering new intellectual property and improving the properties of existing chemotypes. In the context of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors, a scaffold hopping approach was employed, merging fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com
Virtual screening is another powerful in silico technique used to search large libraries of compounds for potential hits against a specific biological target. This method was utilized to identify potential inhibitors of Mycobacterium tuberculosis DNA gyrase B. researchgate.net A dataset of over 20,000 natural products was screened, leading to the identification of a promising pyrrolo[1,2-a]quinazoline derivative. researchgate.net These computational strategies significantly expand the chemical space that can be explored, increasing the chances of discovering novel and potent inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold and its related structures.
Preclinical Research Trajectories and Future Prospects for 1h Pyrrolo 3,2 C Pyridine 4 Carbonitrile
Lead Optimization Strategies
Lead optimization for compounds derived from the 1H-pyrrolo[3,2-c]pyridine scaffold focuses on systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. A common strategy involves exploring substitutions at various positions of the bicyclic ring system to understand the structure-activity relationships (SAR). nih.gov
One prominent optimization approach has been the design and synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as inhibitors of the colchicine-binding site on tubulin for anticancer applications. nih.govsemanticscholar.org In this series, the 1H-pyrrolo[3,2-c]pyridine core acts as a rigid scaffold to lock the bioactive configuration of combretastatin (B1194345) A-4, a known tubulin inhibitor. nih.gov Optimization involved synthesizing a series of derivatives (compounds 10a-t ) by introducing different aryl groups at the 6-position via a Suzuki cross-coupling reaction. nih.gov The antiproliferative activities of these compounds were tested against several cancer cell lines.
The findings revealed that the nature of the B-ring (the aryl group at position 6) significantly influences antitumor activity. For instance, compound 10t , which incorporates an indolyl group, demonstrated the most potent activity against HeLa, SGC-7901, and MCF-7 cell lines, with IC₅₀ values ranging from 0.12 to 0.21 µM. nih.govsemanticscholar.org This suggests that the indolyl moiety provides favorable interactions within the colchicine-binding pocket. semanticscholar.org
| Compound | B-Ring Substituent | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10g | 3-methoxyphenyl | >40 | >40 | >40 |
| 10h | 4-methoxyphenyl | 0.45 | 0.31 | 0.52 |
| 10k | 4-ethoxyphenyl | 0.33 | 0.28 | 0.41 |
| 10s | Pyridin-4-yl | 0.25 | 0.21 | 0.33 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.0021 | 0.0019 | 0.0025 |
Table 1: In Vitro Antiproliferative Activities of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives. Data sourced from Wang, C. et al. (2024). nih.gov
In another line of research, pyrrolo[3,2-c]pyridine derivatives have been optimized as potent inhibitors of FMS kinase (CSF-1R), a target for cancer and inflammatory disorders. nih.govdoaj.org Starting from a lead diarylamide compound (KIST101029 ), researchers synthesized and tested a series of analogues. The optimization efforts led to the identification of compound 1r , which displayed significantly improved potency. nih.gov Compound 1r had an IC₅₀ of 30 nM against FMS kinase, making it over three times more potent than the original lead (IC₅₀ = 96 nM). nih.govdoaj.org This enhancement in activity highlights the success of targeted structural modifications on the pyrrolopyridine scaffold.
Challenges in Translating In Vitro Findings to In Vivo Efficacy
A significant hurdle in drug development is the translation of promising in vitro data into successful in vivo outcomes. reactionbiology.com For derivatives of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, several challenges must be addressed to bridge this gap. These challenges are common for many small molecule inhibitors, particularly those targeting kinases. nih.gov
One primary issue is pharmacokinetics (PK), which encompasses absorption, distribution, metabolism, and excretion (ADME). A compound may show high potency in a cellular assay but fail in vivo due to poor oral bioavailability, rapid metabolism, or inability to reach the target tissue in sufficient concentrations. For example, while a compound like 10t shows nanomolar efficacy against cancer cells, its in vivo performance will depend on its ability to be absorbed and remain stable long enough to exert its antitumor effect. nih.gov Physicochemical properties, such as solubility and permeability, are critical, and predictions like Lipinski's rule of five are often used as early indicators. semanticscholar.org
Another challenge is achieving sustained target engagement in a complex biological system. The concentration of ATP in cells is much higher than that used in many in vitro kinase assays, which can lead to a discrepancy in potency for ATP-competitive inhibitors. reactionbiology.comaacrjournals.org Furthermore, off-target effects can lead to toxicity, and the complex feedback loops in cellular signaling pathways can compensate for the inhibition of a single target, diminishing the therapeutic effect. aacrjournals.org
Recent studies on a related 1H-pyrrolo[2,3-c]pyridin series of Lysine-specific demethylase 1 (LSD1) inhibitors highlight a successful transition. The lead compound, 23e , not only had nanomolar enzymatic activity but also demonstrated a favorable oral PK profile and effectively suppressed tumor growth in an acute myelogenous leukemia (AML) xenograft model, showcasing that these challenges can be overcome with careful medicinal chemistry efforts. nih.gov
Innovative Therapeutic Applications
Research into derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold has uncovered several innovative therapeutic applications beyond traditional kinase inhibition. ontosight.ai The versatility of this chemical structure allows it to be adapted to interact with a diverse range of biological targets. nih.gov
Anticancer Activity via Tubulin Polymerization Inhibition: A novel application for 1H-pyrrolo[3,2-c]pyridine derivatives is their role as microtubule-targeting agents that inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.govsemanticscholar.org Microtubules are essential for cell division, making them an attractive target for cancer therapy. nih.gov The derivative 10t was shown to potently inhibit tubulin polymerization, disrupt microtubule dynamics, and cause G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.govsemanticscholar.org This represents a distinct mechanism of action compared to many other azaindole-based anticancer agents that typically target kinases. pharmablock.com
FMS Kinase Inhibition for Cancer and Inflammatory Disorders: Derivatives of this scaffold have been developed as potent inhibitors of FMS kinase. nih.gov Over-expression of FMS kinase is implicated in various cancers, including breast, ovarian, and prostate cancer, as well as inflammatory conditions like rheumatoid arthritis. nih.gov The potent and selective FMS inhibitor 1r not only showed high efficacy against cancer cell lines but also demonstrated anti-inflammatory effects by inhibiting the growth of bone marrow-derived macrophages (BMDM) with an IC₅₀ of 84 nM. nih.gov This dual potential makes it a promising candidate for developing drugs to treat both cancer and inflammatory diseases.
Neuroprotective and Anti-inflammatory Effects: The broader class of pyrrolopyridines has been explored for potential neuroprotective and anti-inflammatory effects. ontosight.ai While specific studies on this compound in this area are emerging, the established ability of related azaindole structures to inhibit targets like Rho Kinase (ROCK) and Orai calcium channels suggests potential applications in neurological and allergic disorders. nih.gov
Unexplored Research Avenues and Derivatization Possibilities
Despite the progress made, significant opportunities remain for exploring the full therapeutic potential of the this compound scaffold.
Unexplored Therapeutic Targets: The existing research has largely focused on oncology targets like tubulin and FMS kinase. nih.govnih.gov However, the azaindole core is a privileged structure known to interact with a wide array of biological targets. pharmablock.com Future research could screen libraries of 1H-pyrrolo[3,2-c]pyridine derivatives against other target classes, such as phosphodiesterases (PDEs), epigenetic targets like LSD1, or enzymes involved in metabolic diseases. nih.govnih.gov The structural similarity to purines also suggests potential for developing inhibitors for ATP-binding enzymes beyond kinases. pharmablock.com
Derivatization Possibilities: The synthetic routes developed for existing derivatives provide a roadmap for further chemical exploration. The synthesis of 6-aryl derivatives via Suzuki coupling demonstrates the feasibility of introducing diverse substituents at the C6 position. nih.gov
Future derivatization strategies could include:
Modification at the N1 position: The pyrrole (B145914) nitrogen is a key site for modification. Introducing different substituents here could modulate solubility, cell permeability, and target-binding interactions. The synthesis of 10a-t involved N-arylation with a 3,4,5-trimethoxyphenyl group, but a wide range of other alkyl and aryl groups could be explored. nih.gov
Functionalization of the Pyridine (B92270) Ring: Beyond C6, other positions on the pyridine ring could be functionalized to fine-tune electronic properties and create new vectors for interacting with biological targets.
Modification of the Carbonitrile Group: The carbonitrile at C4 is a key feature. It can act as a hydrogen bond acceptor or be used as a synthetic handle for conversion into other functional groups, such as amides, tetrazoles, or carboxylic acids, potentially altering the compound's pharmacological profile.
By systematically exploring these derivatization possibilities and screening new compounds against a broader range of biological targets, researchers can continue to unlock the therapeutic potential of the this compound scaffold.
Q & A
Q. What are the standard laboratory synthesis methods for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile?
The compound is typically synthesized via cyclization reactions. A common route involves reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) at 80–100°C for 6–12 hours . For example, microwave-assisted synthesis can reduce reaction times to 30–60 minutes while improving yields (e.g., 75–85%) by optimizing parameters such as power (300–500 W) and temperature control . Traditional methods may yield 55–80% depending on substituents, as demonstrated in the synthesis of analogous pyrrolo-pyridine derivatives .
Q. How is the structure of this compound confirmed post-synthesis?
Key techniques include:
- IR Spectroscopy : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~3200–3400 cm⁻¹ (N-H stretches) .
- NMR Spectroscopy : ¹H NMR signals for aromatic protons (δ 6.8–8.0 ppm) and nitrile carbons (δ ~115–120 ppm in ¹³C NMR) .
- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N ratios necessitate re-purification .
Q. What are the typical reaction conditions for introducing substituents to the pyrrolo-pyridine core?
Substituents are introduced via:
- Electrophilic Aromatic Substitution : Halogenation or nitration using HNO₃/H₂SO₄ or Br₂/FeBr₃ .
- Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
Regioselective functionalization often requires directing groups. For example:
- Nitrogen-Directed Lithiation : Use of LDA (Lithium Diisopropylamide) at -78°C to selectively deprotonate the 3-position, followed by quenching with electrophiles (e.g., aldehydes or alkyl halides) .
- Protection/Deprotection Strategies : Temporary protection of reactive NH groups with Boc (tert-butoxycarbonyl) to direct substitution to specific positions .
Q. What computational methods are used to predict the biological activity of pyrrolo-pyridine derivatives?
- Molecular Docking : Simulations (e.g., AutoDock Vina) model interactions with targets like 5-HT₆ receptors or kinases, prioritizing derivatives with high binding affinity (e.g., ΔG < -8 kcal/mol) .
- QSAR Modeling : Quantitative Structure-Activity Relationship analyses correlate substituent properties (e.g., Hammett σ values) with bioactivity .
Q. How do researchers resolve contradictions between experimental and computational spectroscopic data?
Discrepancies in NMR or IR assignments are addressed via:
- 2D NMR Techniques : HSQC and HMBC correlations to unambiguously assign proton-carbon connectivity .
- X-ray Crystallography : Definitive structural confirmation, as shown for 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-pyrrole-3-carbonitrile (CCDC deposition: 922906) .
Q. What in vivo models are used to evaluate the pharmacological potential of pyrrolo-pyridine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
